

In-Depth Technical Guide to AS1907417: A Novel GPR119 Agonist

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Compound of Interest

Compound Name: AS1907417

Cat. No.: B15609320

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Abstract

AS1907417 is a novel, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus.^[1] This compound, a modified 2,4,6-tri-substituted pyrimidine derivative, has demonstrated significant potential as both an insulinotropic and a β -cell preservative agent.^[1] By activating GPR119, **AS1907417** stimulates glucose-stimulated insulin secretion (GSIS) and shows efficacy in preserving pancreatic β -cell function.^[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AS1907417**, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

While the exact chemical structure, IUPAC name, and SMILES string for **AS1907417** are not readily available in public databases, it is described as a modified form of the 2,4,6-tri-substituted pyrimidine core agonist, AS1269574.^[1] Further investigation into patent literature and supplementary information of the primary research article is required to definitively establish its precise chemical identity.

Table 1: Physicochemical Properties of **AS1907417** (Predicted)

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₉ N ₅ O ₃	Predicted
Molecular Weight	427.5 g/mol	Predicted
XLogP3	3.2	Predicted
Hydrogen Bond Donor Count	2	Predicted
Hydrogen Bond Acceptor Count	6	Predicted
Rotatable Bond Count	7	Predicted
Exact Mass	427.227039 g/mol	Predicted
Topological Polar Surface Area	99.9 Å ²	Predicted
Heavy Atom Count	30	Predicted
Complexity	635	Predicted

Note: The properties listed above are predicted based on the likely core structure and have not been experimentally verified. Definitive values are pending the disclosure of the exact chemical structure.

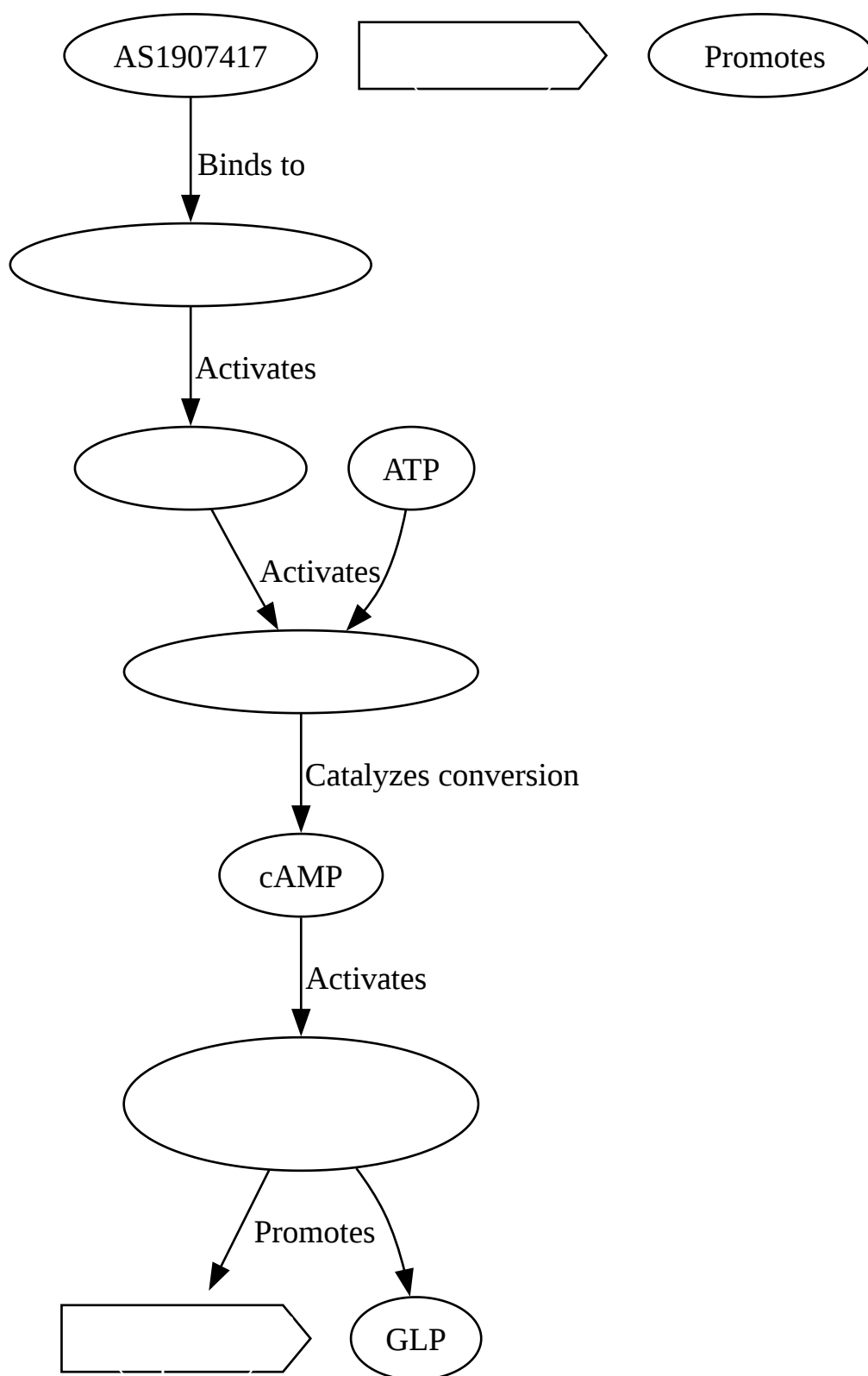
Mechanism of Action and Signaling Pathway

AS1907417 exerts its therapeutic effects by acting as an agonist for GPR119. GPR119 is primarily expressed in pancreatic β -cells and intestinal L-cells.^[1] Its activation is coupled to the Gs alpha subunit of G proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

This elevation in cAMP has two key downstream effects:

- In Pancreatic β -cells: Increased cAMP levels enhance glucose-stimulated insulin secretion (GSIS). This means that **AS1907417** promotes insulin release only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia.

- In Intestinal L-cells: Activation of GPR119 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further potentiates insulin secretion from β -cells, suppresses glucagon release, slows gastric emptying, and promotes satiety.



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Experimental Protocols

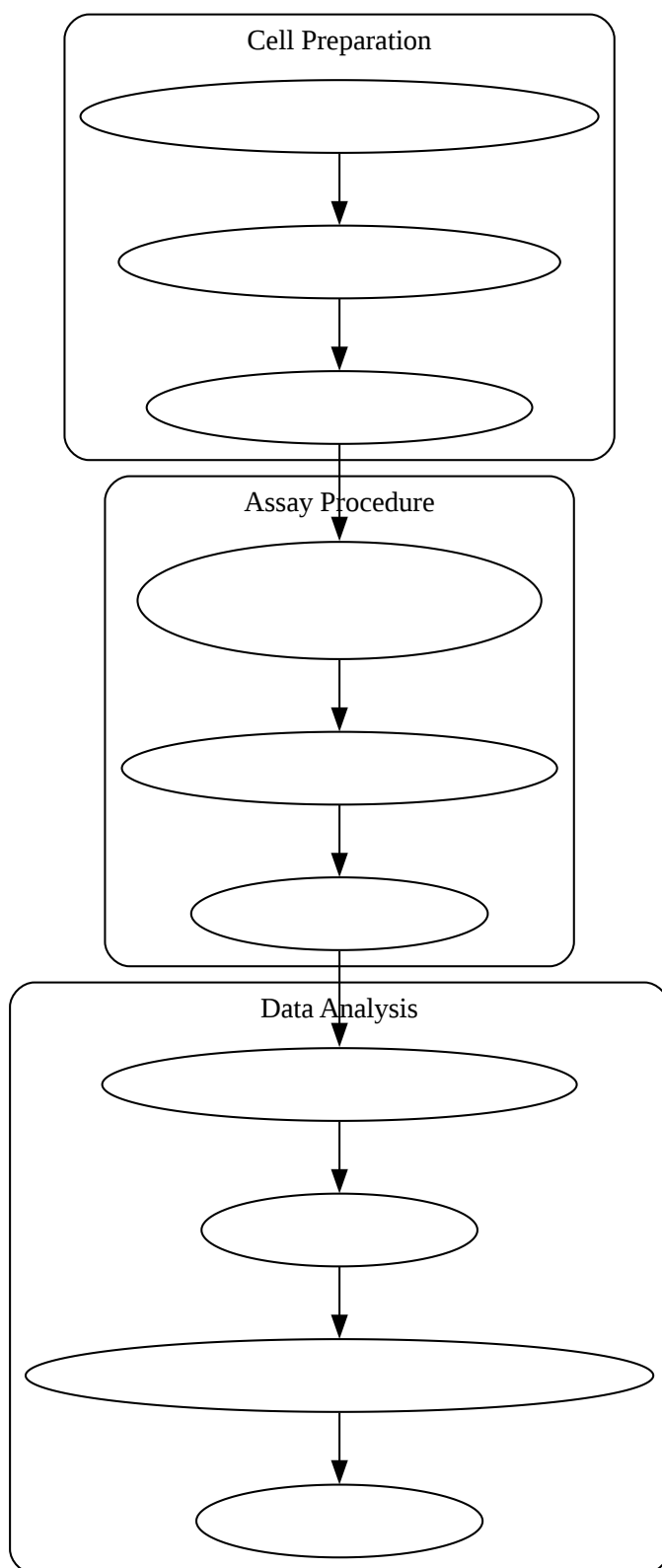
The following are detailed methodologies for key experiments cited in the primary literature for **AS1907417**.

In Vitro cAMP Accumulation Assay

Objective: To determine the agonist activity of **AS1907417** on the GPR119 receptor by measuring intracellular cAMP levels.

Methodology:

- **Cell Culture:** Human Embryonic Kidney (HEK293) cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
- **Assay Preparation:** Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine) and incubated for 30 minutes at 37°C.
- **Compound Treatment:** **AS1907417** is serially diluted in the stimulation buffer and added to the cells. The cells are then incubated for a further 30 minutes at 37°C.
- **cAMP Measurement:** Intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.
- **Data Analysis:** The data is normalized to the response of a known GPR119 agonist (e.g., forskolin) and plotted as a concentration-response curve to determine the EC₅₀ value.



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Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of **AS1907417** on insulin secretion from pancreatic β -cells in the presence of low and high glucose concentrations.

Methodology:

- Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
- Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- GSIS Protocol:
 - Islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).
 - Groups of islets are then incubated for 1 hour in KRBB containing:
 - Low glucose (2.8 mM) + vehicle
 - Low glucose (2.8 mM) + **AS1907417**
 - High glucose (16.7 mM) + vehicle
 - High glucose (16.7 mM) + **AS1907417**
- Insulin Measurement: The supernatant from each incubation is collected, and the insulin concentration is determined using a commercially available insulin ELISA kit.
- Data Analysis: Insulin secretion is normalized to the total insulin content of the islets (determined after cell lysis). The results are expressed as a percentage of total insulin or as fold-increase over the low glucose control.

Preclinical Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the therapeutic potential of **AS1907417**. In diabetic db/db mice, twice-daily administration of **AS1907417** for four weeks resulted in a significant reduction in hemoglobin A1c (HbA1c) levels.^[1] Furthermore, treated mice showed improvements in plasma glucose and insulin levels, as well as an increase in pancreatic insulin content.^[1] These findings suggest that **AS1907417** not only improves glycemic control but also has a positive impact on β -cell function and mass.^[1]

Conclusion

AS1907417 is a potent and promising GPR119 agonist with a dual mechanism of action that addresses key aspects of type 2 diabetes pathophysiology. Its ability to stimulate glucose-dependent insulin secretion and preserve pancreatic β -cell function makes it an attractive candidate for further drug development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of **AS1907417** and other novel GPR119 agonists. Future research should focus on elucidating the precise chemical structure of **AS1907417** to enable more detailed structure-activity relationship studies and to facilitate its advancement through the drug development pipeline.

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References

- 1. researchgate.net [researchgate.net]
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